1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine
Description
1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine is a piperidine derivative featuring a methanamine group at the 3-position of the piperidine ring and a 2-furylmethyl substituent at the 1-position. Its IUPAC name is {[1-(2-furylmethyl)-3-piperidinyl]methyl}amine, with the molecular formula C₁₁H₁₈N₂O, molecular weight 194.28 g/mol, and CAS number 725212-65-7 . The furan ring contributes electron-rich aromaticity, while the piperidine scaffold provides conformational flexibility, making it a versatile building block in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
[1-(furan-2-ylmethyl)piperidin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c12-7-10-3-1-5-13(8-10)9-11-4-2-6-14-11/h2,4,6,10H,1,3,5,7-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNLTSHXEJITJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CO2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462967 | |
| Record name | 1-[1-(2-FURYLMETHYL)-3-PIPERIDINYL]METHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725212-65-7 | |
| Record name | 1-[1-(2-FURYLMETHYL)-3-PIPERIDINYL]METHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine typically involves the reaction of 2-furylmethylamine with 3-piperidone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. The compound is typically purified using techniques such as recrystallization or chromatography to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furylmethyl ketones, while reduction can produce furylmethyl alcohols. Substitution reactions result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. Further research is needed to elucidate the detailed mechanisms underlying its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Differences
The following table compares 1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine with analogs differing in ring systems, substituents, or functional groups:
Detailed Analysis of Structural and Functional Differences
Ring System Variations
- Piperidine vs. Pyrrolidine :
- Piperidine (6-membered) offers greater conformational flexibility compared to pyrrolidine (5-membered). This flexibility influences binding kinetics in receptor-ligand interactions. For example, pyrrolidine derivatives (e.g., 1-[1-(2-Furylmethyl)pyrrolidin-3-yl]methanamine) may exhibit faster binding but lower selectivity due to reduced steric constraints .
- Example : The benzyl-pyrrolidine analog (CAS 1017417-47-8) shows enhanced blood-brain barrier penetration compared to piperidine derivatives, making it suitable for CNS-targeting drugs .
Substituent Effects
- Furan vs. Thiophene :
- Oxetane vs. Furylmethyl :
Functional Group Modifications
- Sulfonyl vs. Amine :
- Sulfonyl groups (e.g., {[1-(methylsulfonyl)piperidin-3-yl]methyl}amine) increase polarity and H-bond acceptor strength, improving binding to serine proteases. In contrast, the primary amine in the target compound facilitates salt formation and bioavailability .
Biological Activity
1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine, also known by its CAS number 725212-65-7, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a furylmethyl group. Its molecular formula is , and it exhibits properties typical of amine derivatives, including basicity and potential for hydrogen bonding.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 178.28 g/mol |
| CAS Number | 725212-65-7 |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The specific mechanisms may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Neuropharmacological Effects
This compound has been investigated for its effects on the central nervous system (CNS) . Studies suggest that it may act as a modulator of serotonergic receptors, particularly the 5-HT2A subtype. This interaction could lead to therapeutic applications in treating mood disorders and anxiety. The modulation of these receptors is crucial as they are involved in numerous neurological processes.
Anti-inflammatory Properties
This compound has shown promise in anti-inflammatory applications. By inhibiting phosphodiesterase type 4 (PDE4), it may elevate cyclic AMP levels, which are known to suppress inflammatory cell activation. This mechanism is particularly relevant in conditions like asthma and chronic obstructive pulmonary disease (COPD) .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : Interaction with serotonin receptors can influence neurotransmitter release and neuronal excitability.
- Enzyme Inhibition : Inhibition of PDE4 leads to increased levels of cAMP, which can modulate inflammatory responses.
- Membrane Disruption : Antimicrobial activity may arise from disrupting bacterial cell membranes or inhibiting essential metabolic functions.
Study on Antimicrobial Efficacy
A study conducted on various derivatives of piperidine highlighted the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an effective antimicrobial agent.
Neuropharmacological Research
In a neuropharmacological study, the compound was assessed for its effects on anxiety-like behavior in rodent models. Results indicated that administration led to decreased anxiety behaviors, suggesting potential applications in treating anxiety disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
